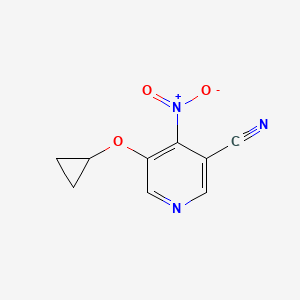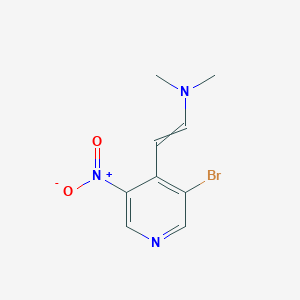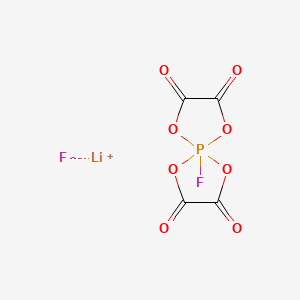
Lidodfp
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium bisoxalatodifluorophosphate, commonly referred to as Lidodfp, is a chemical compound with the molecular formula C₄F₂LiO₈P. It is a colorless crystalline solid that is soluble in water and some organic solvents. This compound is primarily used as an electrolyte additive in lithium-ion batteries to enhance their performance and cycle life .
Preparation Methods
Lidodfp can be synthesized by reacting lithium fluoride with oxalic acid. The reaction typically occurs in an appropriate solvent, and the resulting product is crystallized and dried to obtain pure lithium difluoroxalate phosphate crystals . The industrial production of this compound follows a similar process, ensuring high purity and stability of the compound.
Chemical Reactions Analysis
Lidodfp undergoes several types of chemical reactions, including:
Oxidation and Reduction: This compound can be preferentially oxidized and reduced to form robust interface films with low resistance and high conductivity on the surfaces of lithium nickel manganese oxide cathodes and graphite anodes.
Substitution: The compound can participate in substitution reactions, where its functional groups are replaced by other chemical groups under specific conditions.
Common reagents used in these reactions include lithium fluoride and oxalic acid. The major products formed from these reactions are lithium difluoroxalate phosphate crystals and robust interface films that protect the cathode and anode materials .
Scientific Research Applications
Lidodfp has a wide range of scientific research applications, including:
Chemistry: It is used as an electrolyte additive in lithium-ion batteries to improve their performance and cycle life.
Medicine: this compound’s stability and solubility make it a candidate for various medical applications, particularly in drug delivery systems.
Mechanism of Action
Lidodfp exerts its effects by forming robust interface films on the surfaces of lithium nickel manganese oxide cathodes and graphite anodes. These films have low resistance and high conductivity, which protect the cathode and anode materials, alleviate the decomposition of the electrolyte, and prevent the dissolution of metal ions from the cathode . The molecular targets involved in this process include the lithium ions, fluoride ions, and oxalate ions that make up the compound.
Comparison with Similar Compounds
Lidodfp is unique compared to other similar compounds due to its multifunctional properties as an electrolyte additive. Similar compounds include:
Lithium bis(oxalato)borate (LiBOB): Used to improve the cycling performance of lithium-ion batteries at elevated temperatures.
Lithium difluoroborate (LiDFOB): Known for its ability to form stable surface layers on cathodes, enhancing battery performance.
Lithium difluorophosphate (LiPF₂O₂): Used to reduce interface resistance and improve cycling stability in lithium-ion batteries.
This compound stands out due to its ability to form robust interface films that protect both the cathode and anode materials, making it a highly effective additive for high-voltage lithium-ion batteries .
Properties
CAS No. |
678966-16-0 |
|---|---|
Molecular Formula |
C4F2LiO8P |
Molecular Weight |
252.0 g/mol |
IUPAC Name |
lithium;5-fluoro-1,4,6,9-tetraoxa-5λ5-phosphaspiro[4.4]nonane-2,3,7,8-tetrone;fluoride |
InChI |
InChI=1S/C4FO8P.FH.Li/c5-14(10-1(6)2(7)11-14)12-3(8)4(9)13-14;;/h;1H;/q;;+1/p-1 |
InChI Key |
MEPAUCRHUQOWMJ-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].C1(=O)C(=O)OP2(O1)(OC(=O)C(=O)O2)F.[F-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{(E)-[(4-chloro-3-nitrophenyl)imino]methyl}benzene-1,2-diol](/img/structure/B14807966.png)
![7-Chloro-6-methoxy-3H-imidazo[4,5-b]pyridine](/img/structure/B14807969.png)
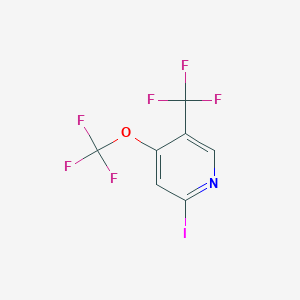
![N-benzyl-4-[(E)-(3-bromo-5-tert-butyl-2-hydroxyphenyl)diazenyl]-N-methylbenzenesulfonamide](/img/structure/B14807993.png)
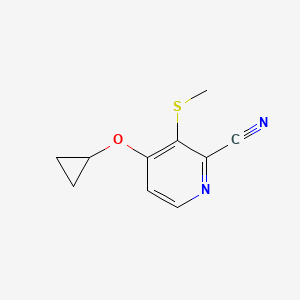
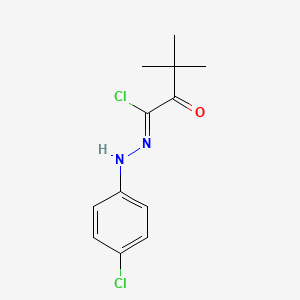

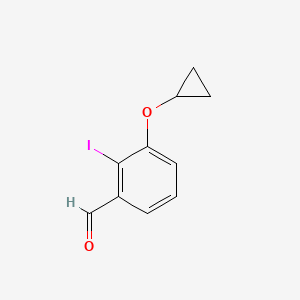
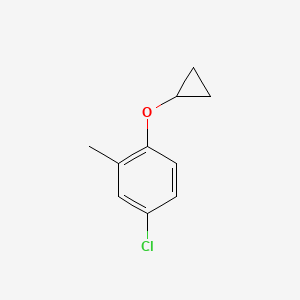
![2-[2-(2-Methylphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B14808018.png)

![N-[(2-{[4-(acetylamino)phenyl]carbonyl}hydrazinyl)carbonothioyl]-3-chlorobenzamide](/img/structure/B14808020.png)
